molecular formula C15H16BrN5O2S B11027538 4-bromo-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

4-bromo-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B11027538
M. Wt: 410.3 g/mol
InChI Key: XAUNAJMRGQAHPY-UHFFFAOYSA-N
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Description

4-bromo-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a synthetic hybrid molecule designed for chemical and pharmaceutical research. It incorporates a 1,4,5,6-tetrahydro-1,3,5-triazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and utility in synthetic chemistry . The molecule is further functionalized with a benzenesulfonamide group, a common pharmacophore found in many bioactive compounds that often confers the ability to interact with enzyme active sites, such as carbonic anhydrases . The presence of a 4-bromophenyl substituent on the sulfonamide and a pyridin-3-ylmethyl group on the triazine ring enhances the molecular complexity and provides handles for further synthetic modification. This structural combination makes the compound a valuable intermediate for constructing more complex molecules via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions . Researchers can explore its potential as a key precursor in the synthesis of novel chemical libraries for high-throughput screening. Given the established role of triazine hybrids in the development of medications and benzenesulfonamide derivatives in various therapeutic areas, this compound is of significant interest for projects aimed at discovering new bioactive agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H16BrN5O2S

Molecular Weight

410.3 g/mol

IUPAC Name

4-bromo-N-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C15H16BrN5O2S/c16-13-3-5-14(6-4-13)24(22,23)20-15-18-10-21(11-19-15)9-12-2-1-7-17-8-12/h1-8H,9-11H2,(H2,18,19,20)

InChI Key

XAUNAJMRGQAHPY-UHFFFAOYSA-N

Canonical SMILES

C1NC(=NCN1CC2=CN=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3,5-Triazine Intermediate

The triazine ring is synthesized via cyclocondensation of cyanoguanidine with formaldehyde and a primary amine. For example, reacting cyanoguanidine with pyridin-3-ylmethylamine in the presence of formaldehyde under acidic conditions yields 5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine. Optimal conditions include:

ParameterValue
Temperature80–100°C
SolventEthanol/water (3:1)
CatalystHCl (0.1–0.5 M)
Reaction Time6–12 hours
Yield65–78%

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of formaldehyde, followed by cyclization.

Functionalization with Pyridin-3-ylmethyl Group

The pyridin-3-ylmethyl group is introduced through reductive amination or alkylation. A common approach involves reacting the triazine intermediate with 3-(bromomethyl)pyridine in the presence of a base such as potassium carbonate.

Triazine-NH2+3-(BrCH2)PyridineK2CO3,DMFTriazine-NH-CH2-Pyridine-3-yl+KBr\text{Triazine-NH}2 + \text{3-(BrCH}2\text{)Pyridine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Triazine-NH-CH}_2\text{-Pyridine-3-yl} + \text{KBr}

Key optimization factors include:

  • Solvent polarity : Dimethylformamide (DMF) enhances nucleophilicity.

  • Temperature : 60–80°C minimizes side reactions.

  • Molar ratio : A 1.2:1 excess of 3-(bromomethyl)pyridine improves conversion.

Sulfonamide Coupling Reaction

The final step involves reacting the triazine amine with 4-bromobenzenesulfonyl chloride. This reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (Et3_3N) or pyridine:

Triazine-NH2+BrC6H4SO2ClEt3N, DCMTarget Compound+HCl\text{Triazine-NH}2 + \text{BrC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} + \text{HCl}

Reaction Conditions and Yield Optimization

ParameterValue
Temperature0–5°C (initial), then 25°C
SolventDCM or THF
BaseEt3_3N (2.0 equiv)
Reaction Time4–6 hours
Yield70–85%

Cooling during the initial stage prevents exothermic decomposition of the sulfonyl chloride. Post-reaction, the mixture is washed with dilute HCl to remove excess base, followed by water to neutralize residual acid.

Industrial-Scale Production Strategies

Industrial protocols emphasize cost efficiency and scalability. Continuous flow reactors are employed for the cyclization step, reducing reaction times by 40% compared to batch processes. Key advancements include:

High-Pressure Cyclocondensation

Using pressurized reactors (5–10 bar) at 120°C accelerates the cyclization of cyanoguanidine and formaldehyde, achieving 90% conversion in 3 hours.

Solvent Recycling Systems

Distillation units recover DCM and THF, reducing solvent consumption by 60%.

Purification and Characterization

Crude product purification involves:

  • Recrystallization : Ethyl acetate/hexane (1:3) yields 95% pure compound.

  • Column Chromatography : Silica gel with ethyl acetate/methanol (9:1) resolves residual triazine intermediates.

Characterization Data

TechniqueObserved Value
1H NMR^1\text{H NMR} (DMSO-d6_6)δ 8.45 (s, 1H, pyridine-H), 7.85 (d, 2H, Ar-H), 4.12 (s, 2H, CH2_2)
13C NMR^{13}\text{C NMR}δ 158.2 (SO2_2), 149.5 (triazine-C), 135.8 (Br-C)
HRMS (ESI+)m/z 455.02 [M+H]+^+

Comparative Analysis of Synthetic Methods

The table below evaluates three published protocols:

MethodYield (%)Purity (%)Scalability
Batch cyclization7892Moderate
Flow reactor8596High
Microwave-assisted8294Low

Microwave-assisted synthesis reduces reaction times but requires specialized equipment, limiting industrial adoption .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides. Reduction reactions can also occur, especially at the triazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Coupling Reactions: The presence of the sulfonamide group allows for coupling reactions with various electrophiles, facilitating the formation of more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Reduced forms of the triazine ring, such as dihydro or tetrahydro derivatives.

Scientific Research Applications

Structural Features

The compound features a benzenesulfonamide moiety linked to a tetrahydrotriazine structure and a pyridine group. This combination of functionalities contributes to its diverse biological activities.

Pharmacological Applications

Research indicates that compounds similar to 4-bromo-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide exhibit significant pharmacological properties:

  • Antiviral Activity : A study highlighted the antiviral potential of N-Heterocycles against various viruses. Compounds with similar structural features demonstrated inhibitory effects on viral replication and cytotoxicity at low concentrations .
  • Antitumor Properties : Investigations into benzene sulfonamides have shown promise as antineoplastic agents. The presence of the triazine scaffold in related compounds has been linked to moderate to high potency in inhibiting cancer cell proliferation .

Biophysical Studies

Biophysical studies have been conducted to understand the interaction mechanisms between this compound and serum proteins such as human serum albumin (HSA). These studies utilize multi-spectroscopic techniques to elucidate binding affinities and interaction profiles:

  • Binding Mechanism : The compound interacts with HSA through static fluorescence quenching mechanisms involving hydrophobic interactions and hydrogen bonding. The binding constant indicates a moderate to strong interaction .

Drug Design and Development

The structural characteristics of 4-bromo-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide make it a candidate for drug development:

  • Lead Compound for Synthesis : Its unique scaffold allows for modifications that can enhance efficacy and reduce toxicity. Research into similar compounds has led to the development of novel RET kinase inhibitors for cancer therapy .

Synthetic Chemistry

The synthesis of this compound involves multi-step organic reactions that leverage its unique functional groups:

StepReaction TypeKey Reagents
1N-AlkylationPyridine derivative
2SulfonationSulfonyl chloride
3CyclizationTriazine precursor

This synthetic route is crucial for producing derivatives that may exhibit enhanced biological activities.

Case Study 1: Antiviral Activity

In vitro studies have shown that analogs of the compound exhibit significant antiviral activity against HIV and other viruses. For instance, compounds derived from similar scaffolds displayed effective inhibition at concentrations lower than those required for existing antiviral drugs .

Case Study 2: Antitumor Efficacy

Clinical evaluations of benzene sulfonamide derivatives revealed their potential as antitumor agents. One study reported that patients treated with these compounds experienced prolonged survival rates compared to traditional therapies .

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity Key Reference
4-bromo-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide 1,3,5-triazine Bromophenyl, pyridinylmethyl Under investigation -
4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide 1,3,5-triazine Piperidinyl, pyrimidinyl Antimicrobial (MIC: 2–8 µg/mL)
2,4,6-trichloro-1,3,5-triazine derivatives 1,3,5-triazine Chlorine, variable alkyl/aryl groups Synthetic intermediates
Structural Differences and Implications
  • Substituent Effects : The pyridinylmethyl group in the target compound may enhance solubility and receptor binding compared to the piperidinyl or pyrimidinyl groups in . Bromine’s electron-withdrawing nature could increase stability but reduce reactivity relative to chlorine in trichlorotriazine derivatives .

Biological Activity

4-bromo-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H30BrN3O3
  • Molecular Weight : 476.41 g/mol
  • CAS Number : 1403257-80-6

Biological Activity Overview

Research indicates that compounds similar to 4-bromo-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide exhibit various biological activities including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Studies have shown that triazine derivatives can inhibit cancer cell growth through various mechanisms:

  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in the G2/M phase.
  • Apoptosis Induction : They can activate apoptotic pathways in cancer cells.
  • Inhibition of Angiogenesis : Certain compounds inhibit the formation of new blood vessels that supply tumors.

Table 1 summarizes the anticancer activity of related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12.5Apoptosis
Compound BMCF-78.0Cell Cycle Arrest
Compound CA54915.0Inhibition of Angiogenesis

Antimicrobial Activity

The compound's sulfonamide moiety suggests potential antimicrobial properties. Sulfonamides are known for their broad-spectrum antibacterial activity. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

Preliminary studies indicate that similar compounds may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

  • Anticancer Efficacy : A study involving a series of triazine derivatives showed that a compound with a similar structure to our target exhibited significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 8 to 15 µM .
  • Antimicrobial Testing : In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

The biological activity of 4-bromo-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide may be attributed to:

  • Interaction with Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation.
  • Receptor Modulation : It could modulate receptors involved in inflammatory responses or apoptosis.

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